Boc-L-thiocitrulline-otbu

Vue d'ensemble

Description

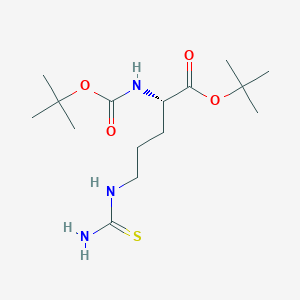

Boc-L-thiocitrulline-otbu, also known as tert-butyl (2S)-5-[(aminocarbothioyl)amino]-2-[(tert-butoxycarbonyl)amino]pentanoate, is a synthetic derivative of L-citrulline. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a thiocitrulline moiety. It is primarily used as an inhibitor of nitric oxide synthase, an enzyme that catalyzes the production of nitric oxide from L-arginine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-thiocitrulline-otbu typically involves the protection of the amino group of L-citrulline with a Boc group, followed by the introduction of a thiocarbamoyl group. The reaction conditions often include the use of tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The thiocarbamoyl group is introduced using reagents like thiophosgene or isothiocyanates under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is typically purified using chromatographic techniques and stored under refrigerated conditions to maintain stability .

Analyse Des Réactions Chimiques

Types of Reactions: Boc-L-thiocitrulline-otbu undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Oxidation and Reduction Reactions: The thiocarbamoyl group can participate in redox reactions, although these are less common in typical synthetic applications.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc protecting group.

Major Products:

Deprotected Amine: Removal of the Boc group yields the free amine form of thiocitrulline.

Thiocarbamoyl Derivatives: Introduction of the thiocarbamoyl group results in various thiocitrulline derivatives.

Applications De Recherche Scientifique

Boc-L-thiocitrulline-otbu has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of peptides and other complex molecules.

Biology: As an inhibitor of nitric oxide synthase, it is used in studies related to nitric oxide signaling pathways.

Medicine: It has potential therapeutic applications in conditions where modulation of nitric oxide levels is beneficial, such as cardiovascular diseases.

Industry: It is used in the production of specialized chemicals and pharmaceuticals

Mécanisme D'action

Boc-L-thiocitrulline-otbu exerts its effects by inhibiting nitric oxide synthase, thereby reducing the production of nitric oxide from L-arginine. The inhibition occurs through the binding of the thiocarbamoyl group to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This mechanism is crucial in regulating nitric oxide levels in various physiological processes .

Comparaison Avec Des Composés Similaires

L-citrulline: The parent compound, involved in the urea cycle and nitric oxide production.

N-Boc-L-citrulline: A similar compound with a Boc protecting group but lacking the thiocarbamoyl group.

Thiocitrulline: A compound with a thiocarbamoyl group but without the Boc protection.

Uniqueness: Boc-L-thiocitrulline-otbu is unique due to the presence of both the Boc protecting group and the thiocarbamoyl group. This dual functionality allows for selective reactions and applications in various fields, making it a versatile compound in research and industrial applications .

Activité Biologique

Boc-L-thiocitrulline-OtBu, a synthetic derivative of L-citrulline, has garnered attention in biochemical research due to its unique structural features and biological activities. This compound is recognized for its potential applications in medicinal chemistry, particularly as an inhibitor of nitric oxide synthases (NOS), which are critical enzymes in various physiological and pathological processes.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: . The compound features a tert-butyl ester protecting group and a Boc (tert-butoxycarbonyl) group that enhance its stability and solubility, making it suitable for various organic reactions. Its unique thiocarbamoyl group contributes to its biochemical properties, distinguishing it from other amino acids and derivatives like L-citrulline and L-arginine.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| L-Citrulline | Standard amino acid without thiocarbonyl | Naturally occurring; involved in urea cycle |

| L-Arginine | Basic amino acid | Precursor to nitric oxide; different reactivity |

| Boc-L-Arginine | Protected form of L-arginine | Used in peptide synthesis; lacks thiocarbonyl |

| L-Thiocitrulline | Similar backbone but without Boc protection | Directly involved in NOS inhibition |

| This compound | Contains thiocarbamoyl group and Boc protection | Enhanced stability and reactivity |

This compound acts primarily as an inhibitor of nitric oxide synthases (NOS) . By binding to the oxygenase domain of NOS, it effectively inhibits the conversion of L-arginine to nitric oxide (NO) and citrulline. This inhibition is particularly relevant in therapeutic contexts where excessive NO production is implicated, such as in inflammatory conditions and cardiovascular diseases. Research indicates that this compound can be a valuable lead compound for drug development aimed at controlling NO levels in pathological states .

Inhibition of Nitric Oxide Synthases

Studies have demonstrated that this compound shows significant inhibitory activity against various isoforms of NOS. For instance, it has been reported to inhibit neuronal nitric oxide synthase (nNOS) effectively, which is associated with neurodegenerative diseases . The compound's inhibitory potency is competitive with respect to L-arginine, indicating that it mimics the substrate or product binding at the active site of the enzyme.

Pharmacological Evaluation

A pharmacological evaluation conducted on animal models indicated that this compound effectively reduced NO levels in tissues where NOS activity was elevated. In vivo studies using carbon-11 labeled derivatives have shown promising results in tracing nNOS activity within the brain, highlighting the compound's potential as a diagnostic tool for neurodegenerative conditions .

Research Findings

Recent research findings have underscored the compound's role in modulating biological pathways:

- Neuroprotection : Inhibition of nNOS by this compound has been linked to protective effects against neuronal damage caused by oxidative stress.

- Cardiovascular Effects : The compound has shown potential in reducing vascular inflammation by lowering NO production, thus mitigating risks associated with hypertension and atherosclerosis.

- Cancer Therapeutics : Its ability to selectively inhibit NOS has opened avenues for exploring its use in cancer therapy, particularly in tumors where NO contributes to tumor progression .

Propriétés

IUPAC Name |

tert-butyl (2S)-5-(carbamothioylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O4S/c1-14(2,3)21-11(19)10(8-7-9-17-12(16)23)18-13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,20)(H3,16,17,23)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCHKHCGOVKYIY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCNC(=S)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCNC(=S)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427154 | |

| Record name | BOC-L-THIOCITRULLINE-OTBU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133565-49-8 | |

| Record name | BOC-L-THIOCITRULLINE-OTBU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.